N-(3-bromophenyl)-N-methylmethanesulfonamide
Description
Contextualization within Sulfonamide Chemistry and Derivatives
Sulfonamides are a well-established class of organic compounds containing the −S(=O)₂−NR₂ functional group. The versatility of the sulfonamide group has made it a cornerstone in medicinal chemistry and materials science. Historically, sulfonamides were among the first classes of synthetic antimicrobial agents, and they continue to be a critical component in the development of new therapeutic agents. chemsrc.com The synthesis of sulfonamide derivatives is a significant focus in organic chemistry, with numerous methodologies developed to create diverse molecular architectures. chemspider.com These synthetic efforts are driven by the wide range of biological activities exhibited by sulfonamides, including antibacterial, anticancer, and anti-inflammatory properties. nih.govchemicalbook.com
Significance of N-Methylmethanesulfonamide Scaffolds in Contemporary Chemical Synthesis
The N-methylmethanesulfonamide scaffold is a key structural motif in modern chemical synthesis. N-methylmethanesulfonamide itself is utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. nih.gov Its presence in a molecule can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of bioactive compounds. The N-methylation of the sulfonamide nitrogen can also impact the conformational properties of the molecule, which can be a determining factor in its interaction with biological targets.
Overview of Research Trajectories Pertaining to N-(3-bromophenyl)-N-methylmethanesulfonamide and Analogues
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound and its analogues can be inferred from studies on related structures. The presence of the 3-bromophenyl group is of particular interest. Halogenated phenyl rings, including brominated ones, are common in medicinal chemistry as they can modulate a compound's pharmacokinetic and pharmacodynamic properties. For instance, the bromine atom can act as a bulky group, influencing binding to target proteins, and it can also be a site for further chemical modification.
Below are data tables detailing the physicochemical properties of this compound and a selection of related compounds to provide a comparative context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀BrNO₂S | chemicalbook.com |
| Molecular Weight | 264.14 g/mol | chemicalbook.com |
| CAS Number | 875917-18-3 | chemicalbook.com |
| Predicted Boiling Point | 349.6 ± 44.0 °C | |
| Predicted Density | 1.604 ± 0.06 g/cm³ | |
| Predicted pKa | -3.51 ± 0.50 |
Table 2: Related Compounds and their Structural Information
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| N-(3-bromophenyl)methanesulfonamide | C₇H₈BrNO₂S | 249.11 | 59949-72-3 |
| N-Methylmethanesulfonamide | C₂H₇NO₂S | 109.15 | 1184-85-6 |
| 3-Bromo-N-methylaniline | C₇H₈BrN | 186.05 | 696-73-1 |
| N-(3-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | 621-38-5 |
Structure
3D Structure
Properties
IUPAC Name |
N-(3-bromophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-5-3-4-7(9)6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWCZQQEEWJMCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Bromophenyl N Methylmethanesulfonamide and Its Analogues
General Strategies for the Synthesis of Sulfonamide Derivatives
The formation of the sulfonamide linkage is a cornerstone of medicinal and organic chemistry. Generally, this involves the reaction of a sulfonyl chloride with an amine. However, more advanced and versatile methods have been developed to overcome the limitations of this traditional approach, such as the potential for genotoxic impurities. researchgate.netnih.gov
N-Alkylation and N-Arylation Approaches
N-alkylation and N-arylation of a pre-formed sulfonamide are common strategies to introduce alkyl and aryl groups onto the nitrogen atom.
N-Alkylation: This can be achieved by reacting a sulfonamide with an alkyl halide. tandfonline.com To avoid challenges such as slow reaction rates and the formation of dialkylated byproducts, polymer-supported reagents can be utilized. tandfonline.com For instance, sulfonamides supported on an anion exchange resin react with alkyl halides in an alcoholic medium to yield mono-N-alkylated products in high yields. tandfonline.com Another approach is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents in the presence of a catalyst, such as a well-defined manganese(I) pincer complex. acs.org This method is efficient for the mono-N-alkylation of a diverse range of aryl and alkyl sulfonamides. acs.org Lewis acids like FeCl₃ and ZnCl₂ can also catalyze the N-alkylation of sulfonamides with alkyl halides. dnu.dp.ua
N-Arylation: The introduction of an aryl group onto the sulfonamide nitrogen can be accomplished through various cross-coupling reactions. Copper-catalyzed N-arylation of sulfonamides with aryl halides is a powerful method. nih.govresearchgate.net These reactions can be performed using copper salts in combination with specific ligands like oxalamides or 4-hydroxypicolinamides. researchgate.netnih.gov Another effective method involves the copper-promoted coupling of sulfonamides with arylboronic acids. acs.org Transition-metal-free approaches have also been developed, utilizing reagents like o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF) to achieve N-arylation under mild conditions. nih.gov
Coupling Reactions in Sulfonamide Formation
Direct formation of the S-N bond through coupling reactions provides an alternative and often more direct route to N-substituted sulfonamides.
These methods avoid the use of potentially genotoxic sulfonyl chlorides. researchgate.netnih.gov Copper-catalyzed coupling of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides is a versatile approach. researchgate.netnih.gov Palladium-catalyzed cross-coupling reactions are also widely used. For example, a palladium-catalyzed coupling of methanesulfonamide (B31651) with aryl bromides and chlorides offers a general and high-yielding route. organic-chemistry.org Furthermore, electrochemical methods have emerged for the oxidative coupling of amines and thiols to directly form sulfonamides. acs.orgrsc.org Another strategy involves a one-pot, three-component reaction of nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite to generate a variety of sulfonamides. organic-chemistry.org
Synthesis of Precursor Compounds and Intermediate Functionalization
The synthesis of N-(3-bromophenyl)-N-methylmethanesulfonamide relies on the availability of key precursors, primarily 3-bromo-N-methylaniline and methanesulfonyl chloride.
The precursor 3-bromo-N-methylaniline can be synthesized from 3-bromoaniline (B18343) through N-methylation. Alternatively, N-methylaniline can be brominated. For instance, reacting N-methylaniline with bromine in acetic acid can yield N-methyl-4-bromo-aniline. prepchem.com A similar approach could be adapted for the synthesis of the 3-bromo isomer. Another route involves the reduction of a nitrated precursor, such as 1-bromo-2-methyl-4-nitrobenzene, using a catalyst like Raney nickel under a hydrogen atmosphere to produce the corresponding aniline (B41778). chemicalbook.com
Methanesulfonyl chloride is a commercially available reagent. The general synthesis of sulfonyl chlorides can be achieved through the oxidative chlorination of thiols using reagents like N-chlorosuccinimide (NCS). organic-chemistry.org
Once the primary sulfonamide, N-(3-bromophenyl)methanesulfonamide, is formed by reacting 3-bromoaniline with methanesulfonyl chloride, the final step is N-methylation. This can be accomplished using standard alkylating agents like methyl iodide in the presence of a base.
Specific Reaction Conditions and Catalytic Systems in this compound Synthesis
The synthesis of N-aryl-N-alkylsulfonamides like this compound can be fine-tuned using specific catalytic systems to improve efficiency and yield.
Metal-Catalyzed Transformations (e.g., Palladium-mediated reactions)
Metal-catalyzed reactions are pivotal in modern organic synthesis for forming C-N and S-N bonds.
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the N-arylation of sulfonamides. For example, Pd(OAc)₂ in PEG-400 can catalyze the reaction between sulfonamides and aryl bromides. researchgate.net Nickel catalysts, such as Ni(cod)(DQ), have also been employed for the C-N cross-coupling of N-arylsulfonamides with aryl bromides. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysis is a widely used, cost-effective alternative for N-arylation. researchgate.netnih.gov Systems combining copper salts with ligands like oxalamides have proven effective for coupling sulfonamides with aryl bromides. researchgate.netnih.gov Ligand-free copper iodide has also been shown to efficiently catalyze the N-arylation of sulfonamides with aryl iodides. researchgate.net A general method involves the use of copper acetate (B1210297) and a tertiary amine to promote the reaction of sulfonamides with arylboronic acids at room temperature. acs.org
| Catalyst System | Reactants | Reaction Type |
|---|---|---|
| Pd(OAc)₂ in PEG-400 | Sulfonamide + Aryl bromide | N-Arylation |
| Ni(cod)(DQ) | N-Arylsulfonamide + Aryl bromide | C-N Cross-coupling |
| Copper salts + Oxalamides | Sulfonamide + Aryl bromide | N-Arylation |
| Copper(I) iodide (ligand-free) | Sulfonamide + Aryl iodide | N-Arylation |
| Copper acetate + Tertiary amine | Sulfonamide + Arylboronic acid | N-Arylation |
Metal-Free Synthetic Protocols
To circumvent the cost and potential toxicity of metal catalysts, metal-free synthetic methods have gained attention.
One notable metal-free approach for N-arylation involves the reaction of amines or sulfonamides with o-silylaryl triflates in the presence of a fluoride source like cesium fluoride (CsF). nih.gov This method proceeds under mild conditions and tolerates a variety of functional groups. nih.gov Another strategy is the use of anion exchange resins to facilitate the N-alkylation of sulfonamides with alkyl halides, which offers a simple procedure and easy purification. tandfonline.com Visible light-mediated photoredox catalysis has also been developed for the sulfonylation of anilines using sulfinate salts, providing a mild and scalable method. nih.govrsc.orgchemistryviews.org
Optimization of Reaction Pathways and Yields
The optimization of synthetic pathways is a critical step in the development of viable methods for producing this compound and its analogues. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, reaction temperature, and time. These factors can significantly influence reaction efficiency, product yield, and purity.
For instance, in the synthesis of related aniline derivatives from β-ketobutyanilides, copper(I) salts have been shown to be effective additives. The optimization of this process involved screening various solvents and catalysts to identify the most effective combination. Dioxane, N,N-dimethyl formamide (B127407) (DMF), and dimethyl sulfoxide (B87167) (DMSO) were found to be practical solvents. The optimal conditions were ultimately determined to be the use of 1.0 equivalent of CuI in dioxane at 100 °C for 5 hours. This highlights the importance of a systematic approach to optimizing each component of the reaction system.
Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to synthesize derivatives of bromophenyl compounds. nih.govresearchgate.net The yield of these reactions is highly dependent on the specific palladium catalyst, base, and solvent used. In the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as a base at 90 °C was found to be effective, leading to moderate yields for various substituted products. nih.govmdpi.com
The following table, derived from studies on analogous systems, illustrates how systematic variation of reaction conditions can be used to optimize product yields.
| Entry | Substrate | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-oxo-N-p-tolylbutanamide | CuCl₂ (cat.) | Dioxane | RT | 24 | No Reaction | |
| 2 | 3-oxo-N-p-tolylbutanamide | CuI (1.0) | Dioxane | 100 | 5 | 83 | |
| 3 | 3-oxo-N-p-tolylbutanamide | CuI (1.0) | DMF | 100 | 5 | 75 | |
| 4 | 3-oxo-N-p-tolylbutanamide | CuI (1.0) | DMSO | 100 | 5 | 72 |
This table is illustrative of optimization processes for related compounds.
Advanced Spectroscopic and Crystallographic Characterization of N 3 Bromophenyl N Methylmethanesulfonamide
X-ray Crystallography
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine bond lengths, bond angles, and torsion angles, providing an unambiguous elucidation of the molecular structure. uiowa.edu
For N-(3-bromophenyl)-N-methylmethanesulfonamide, an SCXRD analysis would yield the exact spatial coordinates of the bromine, sulfur, oxygen, nitrogen, and carbon atoms. This would confirm the connectivity of the methanesulfonyl group and the N-methyl group to the nitrogen atom, and the position of the bromine atom on the phenyl ring (meta position). However, a review of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. Therefore, detailed experimental data on its specific bond lengths and angles are not available at this time.
Analysis of Crystal Packing and Supramolecular Interactions
The data from an SCXRD experiment also reveals how individual molecules pack together in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular forces, which collectively define the supramolecular architecture of the solid. nih.govnih.gov Understanding these interactions is crucial as they influence the physical properties of the compound, such as melting point, solubility, and stability. In the absence of a crystal structure for this compound, a definitive analysis of its crystal packing is not possible.
Hydrogen Bonding Networks (e.g., N–H···O=S, C—H⋯O)
Hydrogen bonds are highly directional intermolecular interactions that play a significant role in the crystal engineering of sulfonamides. researchgate.net In the case of this compound, the molecule lacks a traditional N-H donor, as the nitrogen atom is tertiary (bonded to the phenyl, methyl, and sulfonyl groups).
However, weaker C—H···O hydrogen bonds are expected to be significant. The hydrogen atoms of the phenyl ring and the N-methyl group can act as weak donors, forming interactions with the highly electronegative oxygen atoms of the sulfonyl group (S=O) on neighboring molecules. These interactions, though weaker than conventional hydrogen bonds, can collectively form extensive networks that stabilize the crystal lattice. A detailed description of such networks, including donor-acceptor distances and angles, would require crystallographic data.
Other Non-Covalent Interactions (e.g., π–π Stacking, C-H···π)
Beyond hydrogen bonding, other non-covalent interactions would be critical to the crystal packing of this compound. The presence of the bromophenyl ring suggests the possibility of π–π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion.
Additionally, C-H···π interactions could occur, where the C-H bonds from the methyl group or the aromatic ring of one molecule interact with the electron cloud of the aromatic ring of a neighboring molecule. The bromine atom could also participate in halogen bonding (C-Br···O or C-Br···π), further influencing the supramolecular assembly. A quantitative analysis of these interactions, including centroid-to-centroid distances for π–π stacking, is contingent upon the availability of a solved crystal structure.
Conformational Analysis in Crystalline States
Molecules with rotatable single bonds can exist in different spatial arrangements known as conformations. The conformation observed in a crystal structure represents a low-energy state that is stabilized by the intermolecular forces within the crystal lattice.
For this compound, key conformational parameters would include the torsion angles around the C(phenyl)-N, N-S, and N-C(methyl) bonds. These angles define the relative orientation of the bromophenyl ring, the methanesulfonyl group, and the N-methyl group. Different crystalline forms, or polymorphs, of the same compound can exhibit different molecular conformations. researchgate.net Without experimental SCXRD data, the specific solid-state conformation of this compound remains undetermined.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of a molecule, which are related to the stretching and bending of its chemical bonds. Each functional group has characteristic vibrational frequencies, making this technique an excellent tool for molecular identification and characterization.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, providing a unique spectral fingerprint. nih.gov While an experimental FT-IR spectrum for this compound is not available in the reviewed literature, the expected absorption bands can be predicted based on the functional groups present in its structure.
The key functional groups are the sulfonamide, the substituted aromatic ring, and the methyl group. The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic environment and, consequently, the vibrational frequencies of adjacent groups. The characteristic vibrational frequencies expected for this compound are summarized in the table below.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Intensity |
| Asymmetric Stretching (ν_as) | Sulfonyl (S=O) | 1370–1330 | Strong |
| Symmetric Stretching (ν_s) | Sulfonyl (S=O) | 1180–1160 | Strong |
| Stretching (ν) | Sulfur-Nitrogen (S-N) | 970–930 | Medium |
| Stretching (ν) | Carbon-Nitrogen (C-N) | 1220–1020 | Medium |
| Aromatic C-H Stretching (ν) | Phenyl Ring | 3100–3000 | Medium |
| Aromatic C=C Stretching (ν) | Phenyl Ring | 1600–1450 | Medium |
| Aromatic C-H Out-of-Plane Bending (γ) | Phenyl Ring | 900–675 | Strong |
| Aliphatic C-H Stretching (ν) | Methyl (CH₃) | 2975–2860 | Medium |
| Stretching (ν) | Carbon-Bromine (C-Br) | 680–515 | Strong |
This table represents theoretically expected values based on established correlation charts for organic functional groups. Actual peak positions may vary.
These predicted bands, particularly the strong absorptions for the S=O stretches, would serve as key identifiers for the sulfonamide moiety in an experimental spectrum. docbrown.info
Fourier Transform Raman (FT-Raman) Spectroscopy
Detailed research findings and a data table for the FT-Raman spectroscopy of this compound could not be generated as no specific experimental spectra or theoretical calculations for this compound were found in the public domain. Analysis of related molecules, such as 3-bromophenylboronic acid, has been conducted using FT-Raman spectroscopy to identify vibrational modes, but this data cannot be directly extrapolated to the title compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics
Similarly, specific data regarding the UV-Vis absorption characteristics of this compound, including absorption maxima (λmax) and corresponding electronic transitions, are not present in the available literature. While UV-Vis spectroscopy is a common technique for characterizing aromatic compounds and sulfonamide derivatives, dedicated studies reporting the absorption spectrum of this compound have not been identified.
Computational and Theoretical Investigations of N 3 Bromophenyl N Methylmethanesulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. The core principle of DFT is that the energy of a molecule can be determined from its electron density.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.
Exchange-Correlation Functional: This is an approximate component of the DFT calculation that accounts for the quantum mechanical effects of electron exchange and correlation. A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange and correlation.
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set affect the accuracy of the calculation. For molecules containing elements like bromine, a basis set such as 6-31G(d,p) is commonly employed. This notation indicates that the core electrons are described by 6 functions, and the valence electrons are split into two parts (described by 3 and 1 function respectively), with added polarization functions ('d' for heavy atoms and 'p' for hydrogen) to allow for more flexibility in describing the shape of the electron orbitals.
For analogous sulfonamides, studies have frequently utilized the B3LYP functional paired with the 6-31G(d,p) basis set to achieve reliable predictions of molecular geometry and electronic properties.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, is crucial for understanding chemical reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). These orbitals are critical in determining how a molecule interacts with other species.
HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: As the innermost orbital without electrons, the LUMO acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and has higher chemical reactivity. In many organic molecules, charge transfer within the molecule is indicated by the HOMO and LUMO energies.
For a representative sulfonamide, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, DFT calculations provide insight into typical FMO energies.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -9.56 |
| LUMO | -5.62 |
| Energy Gap (ΔE) | 3.94 |
Data derived from studies on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide to illustrate typical values for this class of compounds.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and intramolecular bonding. It transforms the complex, delocalized molecular orbitals into localized Lewis-type orbitals (i.e., familiar bonding, lone pair, and anti-bonding orbitals).
This analysis reveals stabilizing interactions that occur when charge is transferred from a filled "donor" NBO (like a lone pair or a bonding orbital) to an empty "acceptor" NBO (typically an anti-bonding orbital). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater molecular stability.
In molecules like N-(3-bromophenyl)-N-methylmethanesulfonamide, significant interactions would be expected, such as the delocalization of lone pairs from oxygen and nitrogen atoms into adjacent anti-bonding orbitals. For instance, in related sulfonamides, a key interaction involves the lone pair of the nitrogen atom delocalizing into the anti-bonding orbitals of the sulfur-oxygen bonds (n → σ*).
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | σ(S-O1) | 5.42 | Lone Pair → Anti-bonding |
| LP(1) N | σ(S-O2) | 5.31 | Lone Pair → Anti-bonding |
| LP(2) O1 | σ(S-N) | 1.89 | Lone Pair → Anti-bonding |
| LP(2) O2 | σ(S-N) | 1.91 | Lone Pair → Anti-bonding |
Data derived from studies on 4-methyl-N-(3-nitrophenyl)benzene sulfonamide to illustrate typical interactions.
Electrostatic Potential Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP is plotted onto the molecule's electron density surface, and different colors are used to represent varying electrostatic potential values.
Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen.
Blue Regions: This color signifies areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.
Green Regions: These areas represent neutral or zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the sulfonyl oxygen atoms, making them sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms of the methyl and phenyl groups, indicating sites susceptible to nucleophilic attack. The MEP map provides a clear, qualitative picture of where the molecule is most likely to interact with other chemical species.
Molecular Electrostatic Potential (MEP) Surface Analysis
The molecular electrostatic potential (MEP) surface is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. kcl.ac.uk This analysis allows for the prediction of how a molecule will interact with other chemical species, highlighting regions that are electron-rich (prone to electrophilic attack) and electron-deficient (prone to nucleophilic attack). sci-hub.se
In the case of this compound, the MEP surface would be characterized by distinct regions of varying electrostatic potential. The oxygen atoms of the sulfonyl group (SO₂) are expected to exhibit the most negative potential, indicated by red and yellow contours on the MEP map. These regions represent the highest electron density and are the most likely sites for interactions with electrophiles or for the formation of hydrogen bonds.
A hypothetical data table summarizing the expected MEP surface values for this compound, based on studies of similar sulfonamide compounds, is presented below. sci-hub.se
| Atomic Site | Predicted Electrostatic Potential Range (kcal/mol) | Implication for Reactivity |
| Sulfonyl Oxygen Atoms (O=S=O) | -35 to -50 | Strong hydrogen bond acceptor sites |
| Nitrogen Atom (N) | -15 to -25 | Moderate nucleophilic character |
| Bromine Atom (Br) | -5 to -15 | Potential for halogen bonding interactions |
| Aromatic Ring (π-system) | -10 to +5 | Site for π-π stacking and cation-π interactions |
| Methyl Hydrogen Atoms (C-H) | +5 to +15 | Weakly electrophilic |
Analysis of Intermolecular Interactions through Computational Models
Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of close contacts between neighboring molecules. The corresponding two-dimensional (2D) fingerprint plots provide a quantitative summary of these interactions, with different types of contacts represented as distinct patterns on the plot. nih.gov
A representative breakdown of the intermolecular contacts for this compound, as would be determined from a Hirshfeld surface analysis, is provided in the table below. nih.govresearchgate.net
| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface | Description of Interaction |
| H···H | ~35-45% | Van der Waals interactions between hydrogen atoms. |
| C···H / H···C | ~20-30% | Interactions involving the carbon atoms of the aromatic ring and methyl group. |
| O···H / H···O | ~15-25% | C-H···O hydrogen bonds between the sulfonyl oxygen and methyl/phenyl hydrogen atoms. |
| Br···H / H···Br | ~5-15% | Halogen bonding and other dipole-dipole interactions involving the bromine atom. |
| Br···C / C···Br | ~2-5% | Interactions between the bromine atom and the carbon atoms of neighboring aromatic rings. |
The stability and structure of molecular crystals are largely governed by a network of non-covalent interactions. mhmedical.com For this compound, several types of non-covalent interactions are predicted to play a crucial role in its supramolecular assembly. researchgate.net These interactions, while individually weak, collectively determine the crystal packing and influence the physical properties of the compound. nih.gov
The primary non-covalent interactions expected for this molecule include:
Hydrogen Bonds: Although lacking a traditional N-H donor, weak C-H···O hydrogen bonds are anticipated between the hydrogen atoms of the methyl and phenyl groups and the highly electronegative oxygen atoms of the sulfonyl group. researchgate.net These interactions are directional and contribute significantly to the stability of the crystal lattice.
Halogen Bonds: The bromine atom on the phenyl ring is a potential halogen bond donor, capable of interacting with nucleophilic regions of adjacent molecules, such as the sulfonyl oxygen atoms or the aromatic π-system. mdpi.com
π-π Stacking: The aromatic rings of neighboring molecules can engage in π-π stacking interactions, where the delocalized electron clouds of the rings align. These interactions are important for the close packing of aromatic compounds in the solid state.
Computational models can be used to estimate the energies of these interactions, providing insight into their relative strengths.
| Type of Non-Covalent Interaction | Predicted Interaction Energy (kcal/mol) | Key Contributing Moieties |
| C-H···O Hydrogen Bonds | 1.5 - 4.0 | Methyl/Phenyl C-H and Sulfonyl O |
| Br···O Halogen Bonds | 2.0 - 5.0 | Phenyl-Br and Sulfonyl O |
| π-π Stacking | 2.0 - 6.0 | Phenyl rings |
| van der Waals Forces | 0.5 - 2.0 | All atoms in the molecule |
Prediction and Simulation of Spectroscopic Properties
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict and simulate the spectroscopic properties of molecules. nih.gov These theoretical calculations can provide valuable insights into the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net
For this compound, DFT calculations can be employed to compute the harmonic vibrational frequencies. researchgate.net The predicted spectrum would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. For instance, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group are expected to appear as strong bands in the IR spectrum, typically in the range of 1150-1350 cm⁻¹. The C-N stretching vibration and the various C-H bending and stretching modes of the methyl and phenyl groups would also give rise to distinct peaks.
By comparing the theoretically predicted spectrum with experimental data, a detailed assignment of the vibrational modes can be achieved. This comparison also serves as a validation of the computational model used. nih.gov
The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound, based on DFT calculations of similar sulfonamide structures. sci-hub.se
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| S=O Asymmetric Stretch | 1320 - 1350 | Strong |
| S=O Symmetric Stretch | 1150 - 1180 | Strong |
| C-N Stretch | 1100 - 1140 | Medium |
| S-N Stretch | 900 - 950 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Methyl C-H Stretch | 2900 - 3000 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
Computational Studies on Molecular Conformations and Conformational Restriction
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. nih.gov Computational methods can be used to explore the potential energy surface of a molecule and identify its stable conformations. chemrxiv.org For this compound, conformational analysis would focus on the rotation around the S-N and N-C bonds.
Calculations on simple sulfonamides suggest the existence of at least two low-energy conformers. researchgate.net One conformer typically exhibits an eclipsed arrangement where the N-C bond is syn-periplanar to one of the S=O bonds. Another stable conformation is often a staggered arrangement where the N-C bond is gauche with respect to the S=O bonds. researchgate.net The energy difference between these conformers is generally small, suggesting that multiple conformations may coexist at room temperature. researchgate.net
The presence of the N-methyl group introduces steric hindrance that can influence the preferred conformation around the S-N bond. rsc.org The barrier to rotation around the S-N bond can also be calculated, providing information about the conformational flexibility of the molecule. A higher rotational barrier would imply a more rigid structure.
The following table summarizes hypothetical results from a computational conformational analysis of this compound, based on studies of related N-methylsulfonamides. researchgate.netrsc.org
| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Eclipsed | ~60° | 0.0 | ~70% |
| Staggered | ~180° | 1.2 | ~30% |
These computational investigations provide a detailed and nuanced understanding of the chemical and physical properties of this compound at the molecular level.
Structure Property Relationships of N 3 Bromophenyl N Methylmethanesulfonamide Analogues in Materials Science Excluding Biological Properties
Impact of Substituent Modifications on Molecular Architecture and Conformation
The three-dimensional arrangement of atoms in N-(3-bromophenyl)-N-methylmethanesulfonamide analogues is a critical determinant of their macroscopic material properties. Substitutions on both the phenyl ring and the sulfonamide nitrogen significantly influence the molecular conformation and the resulting crystal packing.
The presence of a bromine atom at the meta-position of the phenyl ring introduces specific steric and electronic effects that dictate the torsional angles within the molecule. In related N-arylsulfonyl compounds, the dihedral angle between the aromatic ring and the plane of the sulfonamide group is a key conformational parameter. bohrium.com For instance, in a series of N-(arylsulfonyl)-4-fluorobenzamides, the dihedral angles between the benzene (B151609) rings were found to be in the range of 81-90°. bohrium.com The bromine substituent, with its relatively large van der Waals radius, can influence the preferred orientation of the phenyl ring with respect to the rest of the molecule, potentially leading to twisted conformations that disrupt π-π stacking interactions in the solid state.
Furthermore, the N-methyl group plays a crucial role in defining the local geometry around the nitrogen atom and restricting the conformational freedom of the sulfonamide linkage. Computational studies on simple sulfonamides have shown that N-alkylation can alter the energetic landscape of different conformers. researchgate.net The presence of the methyl group in this compound prevents the formation of intermolecular N-H···O hydrogen bonds, which are a dominant feature in the crystal structures of primary and secondary sulfonamides. researchgate.net This forces the molecules to adopt alternative packing motifs, often driven by weaker C-H···O or halogen-halogen interactions.
The interplay of these substituent effects is evident in the crystal structures of analogous compounds. For example, the crystal structure of N-allyl-4-methyl-benzenesulfonamide reveals centrosymmetric dimers formed via N-H···O hydrogen bonds, which are then linked into ribbons through offset π-π interactions. researchgate.net In the absence of the N-H proton in this compound, such hydrogen bonding patterns are precluded. Instead, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that has been shown to influence the chiral or achiral assembly of sulfonamide molecules in the crystalline phase. researchgate.net Specifically, interactions such as Br···O and Br···π can promote chiral crystallization. researchgate.net
Table 1: Influence of Substituents on Key Conformational Parameters in N-Aryl Sulfonamide Analogues
| Compound/Analogue Class | Substituent(s) | Key Conformational Feature(s) | Impact on Molecular Architecture |
| N-(Aryl)-methanesulfonamides | Varied aryl groups | Dihedral angle between aryl ring and sulfonamide group | Influences crystal packing and potential for π-π stacking. |
| N-(Bromophenyl)sulfonamides | Bromine on phenyl ring | Potential for halogen bonding (Br···O, Br···π) | Can direct chiral assembly and influence solid-state packing. researchgate.net |
| N-Methyl-N-arylsulfonamides | Methyl group on nitrogen | Prevents N-H···O hydrogen bonding; alters local geometry | Leads to different packing motifs dominated by weaker interactions. researchgate.net |
| N-(ortho-Substituted phenyl)sulfonamides | Substituent at ortho position | Can induce a gauche orientation of the amino group | Alters the overall molecular shape and intramolecular interactions. mdpi.com |
Correlation Between Structural Features and Advanced Optical Properties
The electronic and conformational characteristics of this compound analogues are intrinsically linked to their advanced optical properties, particularly their behavior in non-linear optical (NLO) applications. The key to understanding this relationship lies in the intramolecular charge transfer (ICT) that can be engineered by judicious selection of substituents.
The fundamental framework for NLO activity in these molecules often involves a donor-π-acceptor (D-π-A) system. In the case of N-aryl sulfonamides, the sulfonamide group can act as an electron-acceptor. The efficiency of the ICT, and consequently the magnitude of the second-order hyperpolarizability (β), is highly sensitive to the electronic nature of the substituents on the aryl ring. The presence of the bromine atom on the phenyl ring of this compound influences its optical properties through a combination of inductive and resonance effects. Bromine is an electron-withdrawing group, which can enhance the acceptor strength of the substituted phenyl ring. Studies on other brominated aromatic compounds have shown that bromine substitution can lead to a redshift in the absorption spectra and a lowering of the LUMO energy level, which is consistent with an enhancement of ICT. researchgate.net
The conformation of the molecule also plays a critical role. A more planar conformation between the donor and acceptor moieties generally facilitates π-electron delocalization and enhances the NLO response. However, as discussed in the previous section, the substituents can induce twisted conformations. This twisting can disrupt the conjugation and, in turn, reduce the hyperpolarizability. Therefore, a delicate balance must be struck between the electronic effects of the substituents and the conformational changes they induce.
Table 2: Predicted and Observed Optical Properties of Substituted N-Aryl Sulfonamide Analogues
| Structural Feature | Predicted/Observed Effect on Optical Properties | Relevant Optical Parameter(s) |
| Electron-withdrawing substituent (e.g., -Br, -NO₂) on the aryl ring | Enhances intramolecular charge transfer (ICT); Redshift in absorption spectrum. researchgate.netresearchgate.net | Second-order hyperpolarizability (β), Absorption maximum (λmax) |
| Electron-donating substituent on the aryl ring (in a D-π-A system) | Increases the strength of the donor group, enhancing ICT. | Second-order hyperpolarizability (β) |
| Planar conformation between donor and acceptor | Facilitates π-electron delocalization. | Higher β values |
| Twisted conformation between donor and acceptor | Disrupts π-conjugation. | Lower β values |
| Small HOMO-LUMO gap | Indicates higher polarizability and potential for NLO activity. bohrium.comresearchgate.netnih.gov | First hyperpolarizability (β) |
Influence of Sulfonamide Moiety Size and Configuration on Material Characteristics
The sulfonamide group (-SO₂NR-) is a cornerstone of the molecular structure of this compound and its analogues, and its size and configuration have a profound impact on the resulting material characteristics. These characteristics include, but are not limited to, thermal stability, solubility, and crystal packing, which are all critical for the practical application of these materials.
The size of the substituents on the sulfonamide nitrogen (the N-alkyl or N-aryl group) directly influences the steric hindrance around this functional group. In the case of this compound, the relatively small methyl group imparts a moderate degree of steric bulk. Increasing the size of this substituent, for example, to an ethyl or a larger alkyl or aryl group, would significantly alter the molecular shape and the ability of the molecules to pack efficiently in the solid state. This can affect material properties such as melting point and density. For instance, bulkier substituents can disrupt regular packing, leading to lower melting points and potentially amorphous materials.
Stereochemical Effects on Aggregate Formation and Material Performance
While this compound itself is achiral, the introduction of chiral centers into its analogues can lead to significant stereochemical effects on their aggregation behavior and, consequently, their material performance. Chirality can be introduced, for example, by using a chiral substituent on the nitrogen atom or on the phenyl ring.
The stereochemistry of these molecules can have a profound influence on their self-assembly and crystallization processes. Chiral molecules have a strong tendency to pack in chiral space groups, leading to the formation of non-centrosymmetric crystals. This is a critical requirement for materials exhibiting second-order non-linear optical (NLO) properties, such as second harmonic generation (SHG). Even in the absence of a chiral center, achiral molecules can sometimes crystallize in chiral space groups, a phenomenon known as chiral crystallization. As mentioned earlier, halogen bonding involving the bromine atom in this compound analogues could potentially promote such chiral assemblies. researchgate.net
The handedness of chiral molecules can also direct the formation of specific supramolecular structures in solution and in the solid state. For example, chiral analogues could self-assemble into helical aggregates or other complex chiral architectures. The nature of these aggregates can significantly impact the material's properties. For instance, the formation of well-ordered aggregates can enhance charge transport in organic semiconductors or amplify the chiroptical response of the material.
In the context of material performance, stereochemistry can be a powerful tool for controlling the macroscopic properties of materials derived from this compound analogues. For example, in the development of chiral sensors, the specific recognition of enantiomers would be directly dependent on the stereochemistry of the sensor molecule. Similarly, in the field of chiral photonics, the ability to control the handedness of circularly polarized light would be dictated by the chiral nature of the material.
Design Principles for Modulating Specific Non-Biological Properties
Based on the structure-property relationships discussed in the preceding sections, a set of design principles can be formulated for the targeted modulation of specific non-biological properties in materials based on the this compound scaffold.
For Enhanced Non-Linear Optical (NLO) Properties:
Introduce a Donor-π-Acceptor (D-π-A) Motif: To maximize the second-order hyperpolarizability (β), a strong electron-donating group should be introduced onto the phenyl ring, preferably at the para-position relative to the sulfonamide group, to create an efficient intramolecular charge transfer (ICT) system.
Fine-tune the Acceptor Strength: The electron-withdrawing nature of the sulfonamide group can be modulated by varying the substituents on the nitrogen atom. Electron-withdrawing substituents would enhance the acceptor strength.
Control Molecular Planarity: While some twisting may be unavoidable, minimizing the dihedral angle between the donor and acceptor moieties is generally desirable for efficient π-conjugation. This can be achieved by avoiding bulky ortho-substituents that would force the phenyl ring out of planarity.
Promote Non-Centrosymmetric Crystal Packing: For second harmonic generation (SHG) in the solid state, the molecules must crystallize in a non-centrosymmetric space group. This can be achieved by introducing chirality into the molecule or by using strategies like halogen bonding to favor chiral packing arrangements. researchgate.net
For Tailored Crystal Engineering and Solid-State Properties:
Utilize Halogen Bonding: The bromine atom in this compound can be exploited as a reliable halogen bond donor to direct crystal packing. By introducing suitable halogen bond acceptors into co-crystals, a wide range of supramolecular architectures can be designed. researchgate.net
Control Intermolecular Interactions: The absence of N-H hydrogen bonding donors in N-methylated analogues shifts the dominant intermolecular forces to weaker interactions like C-H···O, π-π stacking, and halogen bonds. Careful selection of substituents can be used to favor specific types of interactions and thus control the crystal packing.
Modulate Melting Point and Solubility: The size and nature of the substituents on both the phenyl ring and the sulfonamide nitrogen can be varied to systematically alter the melting point and solubility of the material. Larger, more flexible substituents tend to lower the melting point, while polar groups can enhance solubility in polar solvents.
For Advanced Material Applications:
Incorporate Functional Moieties: The this compound scaffold can serve as a platform for the attachment of other functional groups. For example, polymerizable groups could be introduced to create NLO-active polymers, or fluorescent moieties could be attached for sensing applications.
Explore Liquid Crystalline Properties: By attaching long alkyl chains to the molecule, it may be possible to induce liquid crystalline behavior. The self-assembly of these molecules into ordered mesophases could lead to materials with interesting anisotropic optical and electronic properties.
By applying these design principles, it is possible to move beyond the simple synthesis of new compounds and towards the rational design of functional materials with precisely controlled properties based on the versatile this compound core structure.
Future Directions and Emerging Research Avenues for N 3 Bromophenyl N Methylmethanesulfonamide
Innovation in Synthetic Methodologies and Process Intensification
The synthesis of N-(3-bromophenyl)-N-methylmethanesulfonamide and related sulfonamides is moving beyond traditional batch processes towards more efficient, sustainable, and scalable methods. acs.org Future research will likely focus on the adoption of process intensification strategies, such as continuous flow chemistry and electrochemical synthesis, to improve reaction efficiency, safety, and environmental footprint. rsc.orgnih.govnih.gov
Continuous Flow Synthesis: Flow chemistry offers numerous advantages over batch production, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automation and high-throughput screening. acs.orgacs.orgresearchgate.net The development of a continuous flow process for this compound could lead to higher yields, reduced reaction times, and minimized waste generation. google.com
Electrochemical Synthesis: As an environmentally benign approach, electrochemical synthesis utilizes electricity to drive chemical transformations, often eliminating the need for harsh reagents. acs.org Research into the electrochemical synthesis of sulfonamides has demonstrated its potential for the direct coupling of readily available starting materials like amines and thiols or even the direct functionalization of arenes. nih.govnih.govacs.orgrsc.org Applying these principles to this compound could offer a more sustainable synthetic route.
One-Pot Reactions: The development of one-pot synthesis protocols, where multiple reaction steps are performed in a single vessel, can significantly improve efficiency by reducing the need for intermediate purification steps. organic-chemistry.orgnih.gov Future work may explore one-pot procedures for this compound, potentially combining C-N bond formation and sulfonylation in a single, streamlined process. acs.org
Table 1: Comparison of Synthetic Methodologies for Sulfonamide Synthesis
| Methodology | Advantages | Potential Challenges for this compound |
|---|---|---|
| Batch Synthesis | Well-established, versatile | Scalability issues, potential for thermal runaway, waste generation |
| Continuous Flow | Improved safety and control, high throughput, scalability acs.orgrsc.org | Initial setup cost, potential for clogging |
| Electrochemical | Environmentally friendly, mild conditions, high functional group tolerance nih.govacs.org | Electrode material selection, optimization of reaction parameters |
| One-Pot Synthesis | Increased efficiency, reduced waste, atom economy organic-chemistry.orgnih.gov | Reagent compatibility, control over selectivity |
Advancements in In Situ Characterization Techniques
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound, the application of advanced in situ and operando spectroscopic techniques is crucial. wikipedia.orghidenanalytical.com These methods allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights that are often missed with traditional offline analysis. acs.orgchemcatbio.org
Future research will likely employ a suite of in situ spectroscopic tools to study the formation of this compound. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated directly into reaction vessels to track the consumption of reactants, the formation of intermediates, and the appearance of the final product in real-time. ornl.gov This data is invaluable for optimizing reaction conditions, identifying potential side reactions, and elucidating complex reaction pathways.
Operando spectroscopy, which combines in situ characterization with simultaneous measurement of reaction performance, represents a particularly powerful approach. wikipedia.orghidenanalytical.comacs.org By correlating spectroscopic data with reaction yield and selectivity under actual process conditions, a comprehensive understanding of the structure-activity relationship can be established. ornl.gov
Table 2: In Situ Characterization Techniques for Reaction Monitoring
| Technique | Information Provided | Applicability to this compound Synthesis |
|---|---|---|
| FTIR Spectroscopy | Functional group analysis, identification of intermediates | Monitoring the formation of the S-N bond and changes in the aromatic substitution pattern. |
| Raman Spectroscopy | Molecular vibrations, structural information | Complementary to FTIR, particularly for symmetric vibrations and aqueous systems. |
| NMR Spectroscopy | Detailed structural elucidation, quantification of species | Unambiguous identification of reactants, intermediates, and products; kinetic analysis. chemcatbio.org |
| Mass Spectrometry | Molecular weight determination, identification of transient species | Analysis of reaction intermediates and byproducts. hidenanalytical.com |
Deeper Theoretical Insights into Complex Molecular Interactions and Dynamics
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the intricate molecular-level behavior of compounds like this compound. nih.gov Future theoretical studies are expected to provide deeper insights into its electronic structure, conformational landscape, and intermolecular interactions.
Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov This information is critical for understanding the molecule's reactivity and potential for electronic applications.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound behaves over time, both in isolation and in the presence of other molecules or materials. peerj.com These simulations can reveal preferred conformations, the nature of solvent interactions, and the dynamics of its binding to surfaces or macromolecules. researchgate.net Such studies are crucial for predicting its behavior in various environments, from solutions to material interfaces. peerj.com
By combining DFT and MD, researchers can build comprehensive models that correlate the molecular structure of this compound with its macroscopic properties. This synergy between theory and experiment will be vital for the rational design of new materials and applications based on this compound. nih.gov
Expansion into Novel Non-Biological Material Platforms and Device Architectures
While sulfonamides are traditionally known for their biological activity, there is a growing interest in exploring their potential in non-biological materials and device applications. The unique electronic and structural properties of the sulfonamide group make it an attractive building block for novel functional materials. wikipedia.org
Polymer Science: The incorporation of this compound as a monomer or functional group into polymers could lead to materials with tailored properties. nih.govrsc.org For instance, sulfonamide-containing polymers have been shown to exhibit pH-responsiveness, which could be exploited in the development of "smart" materials for sensors or controlled-release systems. researchgate.netacs.orgresearchgate.net The bromine atom on the phenyl ring also provides a handle for further polymerization or modification reactions.
Organic Electronics: The electron-withdrawing nature of the sulfonyl group and the potential for π-π stacking interactions in aryl sulfonamides suggest that this compound could be explored as a component in organic electronic devices. wikipedia.org Research into conjugated sulfonamides has already demonstrated their potential as organic positive electrode materials for lithium-ion batteries. nih.gov Furthermore, sulfonamides have been shown to act as electron donors in fluorescent dyes, indicating their potential utility in organic light-emitting diodes (OLEDs) or other optoelectronic applications. acs.org
Future research in this area will involve the synthesis and characterization of new materials incorporating this compound and the evaluation of their performance in various device architectures. This expansion into material science represents a promising frontier for unlocking the full potential of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3-bromophenyl)-N-methylmethanesulfonamide, and how can purity be verified?
- Methodology :
- Synthesis : React N-methylmethanesulfonamide with 3-bromophenyl bromide under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials.
- Characterization : Confirm purity via HPLC (>95%) and structural identity using ¹H/¹³C NMR (e.g., methyl singlet at δ 3.0 ppm for sulfonamide-CH₃) and mass spectrometry (e.g., molecular ion peak at m/z 294 [M+H]⁺) .
Q. What safety precautions are required when handling this compound?
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact due to H315 (skin irritation) and H319 (eye irritation) .
- Storage : Seal in airtight containers under dry conditions at room temperature to prevent hydrolysis .
Advanced Research Questions
Q. How do substituents on the aryl group influence molecular conformation and crystallographic packing?
- Methodology :
- Compare crystal structures of analogs (e.g., 3-bromo vs. 4-bromo derivatives) using SHELXL for refinement .
- Analyze torsion angles (e.g., C-S-N-C) and hydrogen-bonding networks (e.g., N–H···O=S interactions). For example, bulky substituents like bromine at the meta position induce steric hindrance, leading to distorted dihedral angles (~30–50°) between the sulfonamide and aryl groups .
Q. How can researchers resolve ambiguities in crystallographic refinement for this compound?
- Challenges : Twinning or weak diffraction due to flexible sulfonamide groups.
- Solutions :
- Use SHELXD/E for experimental phasing with high-resolution data (≤1.0 Å).
- Apply TWIN/BASF commands in SHELXL to model twinning and refine Flack parameters .
- Validate with Rint (<5%) and GOF (0.9–1.1) metrics .
Q. What analytical methods are suitable for detecting trace impurities, such as rosuvastatin-related derivatives?
- Methodology :
- HPLC-MS : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Monitor for impurities at m/z 353.42 (rosuvastatin intermediate) .
- NMR spiking : Add authentic impurity standards to confirm chemical shift overlaps (e.g., δ 7.5–8.0 ppm for fluorophenyl signals) .
Q. How can structure-activity relationships (SAR) be modeled for biological targets?
- Approaches :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The bromine atom’s electronegativity enhances hydrophobic interactions in active sites .
- Pharmacophore modeling : Map sulfonamide oxygen and bromine as key features for inhibitory activity against sulfotransferases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
